An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide, a molecule of interest in medicinal chemistry. Due to its novelty, a dedicated CAS number has not been identified in major chemical databases. This guide, therefore, focuses on a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities based on the well-established pharmacology of related pyridine and sulfonamide compounds.
Compound Identification and Structure
Molecular Structure:
Caption: Chemical structure of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide.
Proposed Synthesis Pathway
The synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide can be logically approached from the commercially available precursor, 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride (CAS: 1431963-46-0)[1]. The proposed synthetic route involves a two-step process: conversion of the amine to a sulfonyl chloride via a Sandmeyer-type reaction, followed by amination to the desired sulfonamide.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonyl chloride
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Diazotization: To a stirred solution of 6-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride (1 equivalent) in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
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Sulfonylation: The cold diazonium salt solution is then added portion-wise to a pre-saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
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Work-up: The reaction mixture is poured onto ice-water, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide
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Amination: The crude 6-(pyrrolidin-1-yl)pyridine-3-sulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone or THF) and cooled in an ice bath. An excess of concentrated aqueous ammonia is then added dropwise with vigorous stirring.
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Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
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Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for the specific molecule, the following properties are predicted based on its structure and data from related compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₃N₃O₂S |
| Molecular Weight | 227.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 150-180 °C (estimated) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |
| pKa | Sulfonamide N-H: ~10; Pyridine N: ~4-5 |
Potential Biological Activities and Applications
While no specific biological data exists for 6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide, the structural motifs present suggest several potential areas of therapeutic interest.
Antimicrobial Activity
The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The pyridine ring can also contribute to antimicrobial activity. Therefore, this compound is a candidate for screening against a panel of bacterial and fungal pathogens.[2]
Anti-diabetic Activity
Several studies have reported on the synthesis of pyridine-based sulfonamides as potential anti-diabetic agents.[3] These compounds can act as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) or alpha-amylase.[3][4] The pyrrolidine group may also play a role in binding to the active sites of these enzymes.
Other Potential Applications
The pyridine-sulfonamide scaffold is versatile and has been explored for a wide range of biological targets. These include, but are not limited to, carbonic anhydrase inhibition, anti-inflammatory activity, and as ligands for various receptors and ion channels.
Conclusion
6-(Pyrrolidin-1-yl)pyridine-3-sulfonamide represents an interesting, yet underexplored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The predicted properties and potential biological activities, based on established knowledge of related chemical classes, suggest that this compound warrants further investigation for its therapeutic potential, particularly in the areas of infectious diseases and metabolic disorders.
References
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PubChem. 6-(Pyrrolidin-1-yl)pyridine-3-carbothioamide. National Center for Biotechnology Information. [Link]
- Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
- Khan, I., et al. (2018). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Molecules, 23(11), 2927.
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ResearchGate. Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]
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PubChemLite. 6-(pyrrolidin-1-yl)pyridin-3-amine. [Link]
- Patel, S. B., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 82-90.
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ResearchGate. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
- Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
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Matrix Fine Chemicals. 2,5-DIOXOPYRROLIDIN-1-YL 3-(PYRIDIN-2-YLDISULFANYL)PROPANOATE. [Link]
